methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

Catalog No.
S12619316
CAS No.
M.F
C14H14O5
M. Wt
262.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]prop...

Product Name

methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate

IUPAC Name

methyl 2-(4-methyl-2-oxochromen-7-yl)oxypropanoate

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

InChI

InChI=1S/C14H14O5/c1-8-6-13(15)19-12-7-10(4-5-11(8)12)18-9(2)14(16)17-3/h4-7,9H,1-3H3

InChI Key

NPTOZJLCWXEGKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC

Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a chemical compound belonging to the class of coumarin derivatives. Its molecular formula is C14H14O5, and it has a molecular weight of approximately 278.26 g/mol. The structure features a coumarin moiety, characterized by a benzopyrone framework, which is widely recognized for its diverse biological activities and applications in medicinal chemistry. The compound consists of a methyl ester group attached to a propanoate chain, with a 4-methyl-2-oxo-2H-chromen-7-yl group linked through an ether bond at the second position of the propanoate moiety .

Typical of ester compounds and coumarin derivatives:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield the corresponding alcohol and carboxylic acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, leading to different esters.
  • Electrophilic Aromatic Substitution: The aromatic ring of the coumarin structure can participate in electrophilic substitution reactions, allowing for further functionalization at various positions on the ring.
  • Reduction Reactions: The carbonyl group in the coumarin structure can be reduced to form alcohols or other functional groups under suitable conditions.

Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate exhibits notable biological activities, primarily due to the presence of the coumarin structure. Research has indicated that compounds within this class possess:

  • Antimicrobial Properties: They show significant antibacterial and antifungal activities against various strains, making them potential candidates for pharmaceutical applications .
  • Antioxidant Activity: Coumarins are known for their ability to scavenge free radicals, suggesting potential use in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects: Some studies have indicated that certain coumarin derivatives can modulate inflammatory pathways, providing therapeutic benefits in inflammatory conditions.

The synthesis of methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves several steps:

  • Formation of Coumarin Core: The initial step often includes the synthesis of the 4-methylcoumarin framework through condensation reactions involving phenolic compounds and α-carbonyl compounds.
  • Esterification: The hydroxyl group on the coumarin is then reacted with propanoic acid or its derivatives under acidic conditions to form the ester linkage.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for further applications.

Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several applications due to its unique properties:

  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development aimed at treating infections and inflammatory diseases.
  • Cosmetics: Due to its antioxidant properties, it can be incorporated into skincare products to enhance skin protection against oxidative damage.
  • Agricultural Chemicals: Compounds with similar structures are often explored as natural pesticides or herbicides due to their bioactive properties.

Studies on methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate's interactions with biological systems have revealed:

  • Protein Binding: Investigations into how this compound interacts with serum proteins can provide insights into its pharmacokinetics and bioavailability.
  • Synergistic Effects: Research has shown that combining this compound with other antimicrobial agents may enhance its efficacy against resistant strains of bacteria.
  • Mechanism of Action: Understanding how it affects cellular pathways can elucidate its therapeutic potential and guide further modifications for improved activity.

Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate shares structural similarities with several other coumarin derivatives, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-[ (4-methyl-2-oxo-2H-chromen-7-yloxy)]propanoateEthyl group instead of methylSimilar antimicrobial activity
Methyl 7-hydroxycoumarinHydroxyl group at position 7Strong antioxidant properties
Methyl 6-(trifluoromethyl)coumarinTrifluoromethyl substituentEnhanced lipophilicity; potential for drug design

These compounds highlight the diversity within the coumarin class while emphasizing methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yloxy)]propanoate's unique structural characteristics that may confer distinct biological activities and applications .

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Exact Mass

262.08412354 g/mol

Monoisotopic Mass

262.08412354 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-09

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